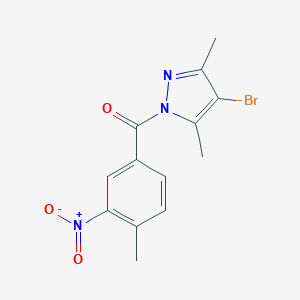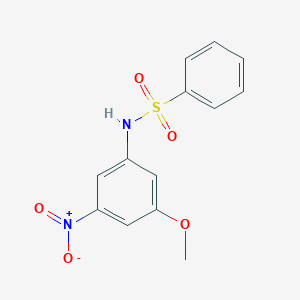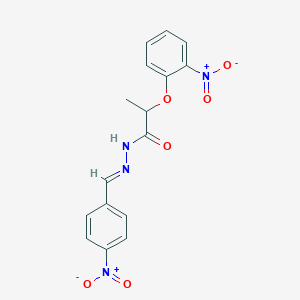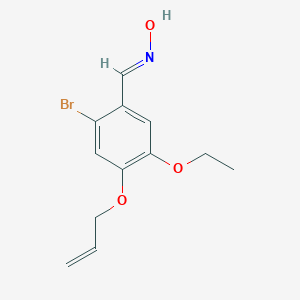![molecular formula C18H21NO4S B450623 propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450623.png)
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the propyl ester group: This step can be carried out using esterification reactions, where the carboxylic acid group of the thiophene derivative reacts with propanol in the presence of an acid catalyst.
Attachment of the 4-methoxyphenylcarbonyl group: This can be done through Friedel-Crafts acylation, where the thiophene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and molecular docking studies to understand its interaction with biological targets.
作用机制
The mechanism of action of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
相似化合物的比较
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the 4-methoxyphenylcarbonyl group and the propyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C18H21NO4S |
|---|---|
分子量 |
347.4g/mol |
IUPAC 名称 |
propyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-5-10-23-18(21)15-11(2)12(3)24-17(15)19-16(20)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,19,20) |
InChI 键 |
LIGZAIBAHBOINH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450540.png)
![Methyl 4-(3-bromophenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450541.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450546.png)
![3-chloro-N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450549.png)
![2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B450550.png)

![N'-[4-(difluoromethoxy)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450556.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-chloro-2-thiophenecarbohydrazide](/img/structure/B450557.png)
![N'-[2-(3-chlorophenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B450558.png)



![2-ethyl-N-{3-[(1E)-1-{2-[(5-methylthiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}butanamide](/img/structure/B450564.png)

